molecular formula C21H22O8 B14285191 5,6,8,3',4',5'-Hexamethoxyflavone CAS No. 135010-79-6

5,6,8,3',4',5'-Hexamethoxyflavone

Cat. No.: B14285191
CAS No.: 135010-79-6
M. Wt: 402.4 g/mol
InChI Key: YSFDTCPVUDPZGB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,8,3’,4’,5’-Hexamethoxyflavone typically involves the methylation of hydroxylated flavonoids. One common method is the methylation of nobiletin, a related polymethoxylated flavonoid, using methyl iodide and a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions.

Industrial Production Methods: Industrial production of 5,6,8,3’,4’,5’-Hexamethoxyflavone often involves the extraction and purification from citrus peels. The peels are subjected to solvent extraction, followed by chromatographic techniques to isolate the compound . This method leverages the natural abundance of polymethoxylated flavonoids in citrus peels, making it a cost-effective approach.

Chemical Reactions Analysis

Types of Reactions: 5,6,8,3’,4’,5’-Hexamethoxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5,6,8,3’,4’,5’-Hexamethoxyflavone is used as a model compound in studying the reactivity and properties of polymethoxylated flavonoids. Its unique structure makes it an interesting subject for synthetic and mechanistic studies .

Biology: In biological research, this compound is investigated for its neurotrophic effects. Studies have shown that it promotes neuronal growth and differentiation, making it a potential candidate for treating neurodegenerative diseases .

Medicine: The compound exhibits significant anti-inflammatory and anticancer activities. It has been shown to inhibit the growth of various cancer cell lines and reduce inflammation in animal models .

Industry: In the food and beverage industry, 5,6,8,3’,4’,5’-Hexamethoxyflavone is used as a natural additive due to its antioxidant properties. It helps in preserving the quality and extending the shelf life of food products .

Mechanism of Action

The mechanism of action of 5,6,8,3’,4’,5’-Hexamethoxyflavone involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 5,6,8,3’,4’,5’-Hexamethoxyflavone is unique due to its specific methoxy group arrangement, which contributes to its distinct chemical reactivity and biological activities. Its ability to modulate multiple signaling pathways and promote neurotrophic effects sets it apart from other polymethoxylated flavonoids .

Properties

CAS No.

135010-79-6

Molecular Formula

C21H22O8

Molecular Weight

402.4 g/mol

IUPAC Name

5,6,8-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C21H22O8/c1-23-14-7-11(8-15(24-2)19(14)27-5)13-9-12(22)18-20(28-6)16(25-3)10-17(26-4)21(18)29-13/h7-10H,1-6H3

InChI Key

YSFDTCPVUDPZGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C(=CC(=C3OC)OC)OC

Origin of Product

United States

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